福尔摩宁-B-D-葡萄糖醛酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of water-soluble derivatives of formononetin, such as Formononetin-B-D-glucuronide sodium salt, typically involves sulfonation reactions. These derivatives retain the beneficial bioactivities of formononetin while exhibiting improved water solubility, which is critical for various applications. For example, sodium formononetin-3'-sulphonate (Sul-F) is synthesized through sulfonation, demonstrating favorable water solubility and lipid-lowering activities (Wang et al., 2009).

Molecular Structure Analysis

The molecular structure of formononetin derivatives, including its sodium salt forms, has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction analysis revealed the crystal structure of a water-soluble derivative, indicating the presence of sodium atoms coordinated with oxygen atoms from water molecules, hydroxyl groups, and sulfo-groups, forming a Na–O coordinated network. This coordination leads to a three-dimensional network supported by aromatic π···π stacking interactions and hydrogen bonding (Wang & Zhang, 2011).

Chemical Reactions and Properties

Formononetin and its derivatives undergo various chemical reactions that influence their biological activities and applications. The synthesis processes, such as sulfonation, lead to derivatives with enhanced solubility and biological properties. The reactivity and stability of these compounds are essential for their efficacy and potential as therapeutic agents.

Physical Properties Analysis

The physical properties of Formononetin-B-D-glucuronide sodium salt, such as solubility, play a significant role in its biological applications. The enhanced water solubility of its derivatives, like Sodium formononetin-3'-sulphonate, facilitates their use in biomedical applications, offering potential advantages in drug delivery and pharmacokinetics (Wang et al., 2009).

科学研究应用

生物效应和治疗潜力

福尔摩宁是福尔摩宁-B-D-葡萄糖醛酸钠盐的来源,以其广泛的生理益处而闻名,这些益处归因于其植物雌激素特性。研究强调了其在食品、医药和化妆品等各个行业产品开发中的潜力。特别是在医学领域,福尔摩宁在多种疾病的预防和治疗中显示出前景,例如癌症、肥胖症和神经退行性疾病 (Dutra, Espitia, & Batista, 2021).

抗癌潜力

福尔摩宁的抗癌特性已得到广泛研究。它通过调节多种信号通路在体外和体内均表现出抗肿瘤特性。这些包括通过涉及 Bax、Bcl-2 和 caspase-3 蛋白的内在途径诱导细胞凋亡,阻滞细胞周期,抑制细胞增殖和抑制细胞侵袭。此外,与化疗药物的联合治疗通过协同作用增强了抗癌潜力,突出了福尔摩宁在化学预防和化疗中的作用 (Tay 等人,2019).

神经保护通路

福尔摩宁表现出显着的神经保护功能,可能预防和治疗创伤性脑损伤、脊髓损伤、缺血性卒中和阿尔茨海默病等神经系统疾病。其药理作用包括抗氧化、降压、抗肿瘤和抗感染特性,使其成为针对中枢神经系统的药物开发的新候选者 (Ma & Wang, 2022).

安全和危害

属性

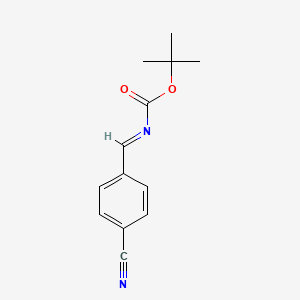

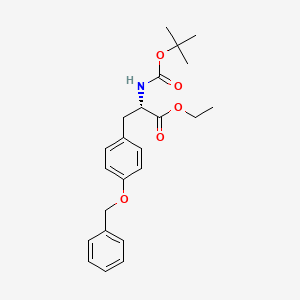

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIBOZXVZLENRZ-DAZJWRSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formononetin-B-D-glucuronide sodium salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)